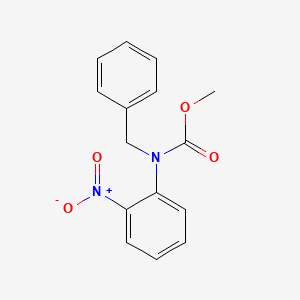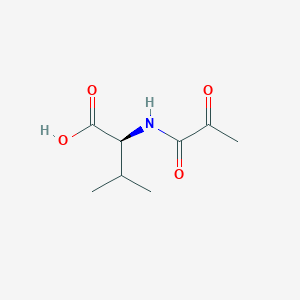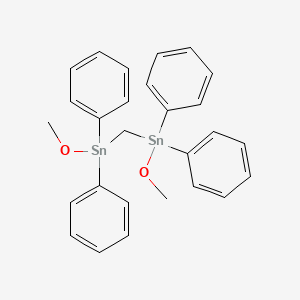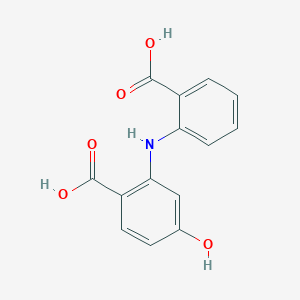![molecular formula C18H31NO3Si B14371342 N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide CAS No. 89984-49-6](/img/structure/B14371342.png)
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is a chemical compound known for its unique structure and properties. It is a benzamide derivative with specific functional groups that contribute to its reactivity and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with diethylamine under controlled conditions.
Methoxylation: The next step involves the introduction of the methoxy group at the 2-position of the benzamide ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Triethylsilylation: The final step involves the introduction of the triethylsilyl group at the 5-position of the benzamide ring. This is typically achieved through a silylation reaction using triethylsilyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-methoxybenzamide: Lacks the triethylsilyl group, leading to different reactivity and applications.
N,N-Diethyl-5-[(triethylsilyl)oxy]benzamide: Lacks the methoxy group, affecting its chemical properties.
N,N-Diethyl-2-methoxy-5-hydroxybenzamide: Contains a hydroxyl group instead of the triethylsilyl group, leading to different reactivity.
Uniqueness
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is unique due to the presence of both methoxy and triethylsilyl groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific applications.
特性
CAS番号 |
89984-49-6 |
|---|---|
分子式 |
C18H31NO3Si |
分子量 |
337.5 g/mol |
IUPAC名 |
N,N-diethyl-2-methoxy-5-triethylsilyloxybenzamide |
InChI |
InChI=1S/C18H31NO3Si/c1-7-19(8-2)18(20)16-14-15(12-13-17(16)21-6)22-23(9-3,10-4)11-5/h12-14H,7-11H2,1-6H3 |
InChIキー |
OVOATGKYKIECAX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)O[Si](CC)(CC)CC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)


![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)

![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)





